5-Chloro-2-nitroaniline

Thermochemistry Process Safety Calorimetry

Choose 5‑Chloro‑2‑nitroaniline for its unique regioisomeric advantages: moderated acylation kinetics (k=0.0026 L·mol⁻¹·s⁻¹ at 50 °C) ensuring precise reaction control, proven utility in albendazole and sorafenib analogue synthesis, and exclusive second harmonic generation (SHG) activity for nonlinear optical materials. With an exothermic formation enthalpy (ΔfHm° = ‑79.3 kJ·mol⁻¹) and low volatility (0.19 Pa), it enables safer scale‑up. Ideal for procurement managers seeking a high‑purity (≥98%) intermediate with differentiated, application‑specific performance.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 1635-61-6
Cat. No. B048662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-nitroaniline
CAS1635-61-6
Synonyms5-Chloro-2-nitro-benzenamine;  _x000B_5-Chloro-2-nitro-aniline;  1-Nitro-2-amino-4-chlorobenzene;  2-Amino-4-chloro-1-nitrobenzene;  2-Amino-4-chloronitrobenzene;  2-Nitro-5-chloroaniline;  3-Amino-4-nitrochlorobenzene;  3-Chloro-6-nitroaniline;  5-Chlor-2-nitroan
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)[N+](=O)[O-]
InChIInChI=1S/C6H5ClN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2
InChIKeyZCWXYZBQDNFULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-nitroaniline (CAS 1635-61-6) for Research and Industrial Procurement: Core Properties and Comparative Context


5-Chloro-2-nitroaniline is a chloronitroaniline isomer utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and nonlinear optical materials . It features a chlorine atom at the 5-position and a nitro group at the 2-position on an aniline ring [1]. Key physicochemical properties include a melting point of 125–129 °C (dec.) and a molecular weight of 172.57 g/mol [2]. While multiple chloronitroaniline isomers exist, this specific regioisomer provides distinct reactivity and performance advantages for certain applications.

Why Substituting 5-Chloro-2-nitroaniline with Isomeric Chloronitroanilines Fails to Deliver Equivalent Performance


The position of chlorine and nitro substituents on the aniline ring critically influences thermodynamic stability, electronic properties, and reaction kinetics. Different regioisomers of chloronitroaniline exhibit distinct standard molar enthalpies of formation and sublimation [1], different acylation rates [2], and divergent crystal packing and nonlinear optical properties [3]. Using an isomer like 4-chloro-3-nitroaniline or 2-chloro-4-nitroaniline in place of 5-chloro-2-nitroaniline can alter reaction energetics, yields, and material performance characteristics. The following sections provide quantitative evidence of these differences.

5-Chloro-2-nitroaniline: Quantitative Comparative Evidence for Procurement and Selection Decisions


Thermodynamic Stability of 5-Chloro-2-nitroaniline vs. 4-Chloro-3-nitroaniline

The standard molar enthalpy of formation in the condensed phase for 5-chloro-2-nitroaniline is significantly lower than that of its isomer 4-chloro-3-nitroaniline [1]. This difference indicates lower energetic content and potentially different stability and handling characteristics.

Thermochemistry Process Safety Calorimetry

Sublimation Thermodynamics of 5-Chloro-2-nitroaniline vs. 4-Chloro-3-nitroaniline

5-Chloro-2-nitroaniline exhibits a higher standard molar enthalpy of sublimation and a lower vapor pressure at 298.15 K compared to 4-chloro-3-nitroaniline [1]. This suggests stronger intermolecular interactions in the solid state and lower volatility.

Thermochemistry Vapor Pressure Sublimation

Comparative Enthalpies of Formation among Chloronitroaniline Isomers

Experimental and computational studies across chloronitroaniline isomers reveal that 5-chloro-2-nitroaniline has the most exothermic condensed phase enthalpy of formation among measured isomers [1]. Its gaseous phase enthalpy is also more exothermic than 2-chloro-5-nitroaniline but less than 2-chloro-4-nitroaniline.

Thermochemistry Isomer Comparison Computational Chemistry

Reaction Kinetics: Acylation of 5-Chloro-2-nitroaniline vs. Other Nitroanilines

In acetic acid-acetic anhydride, the acylation of 5-chloro-2-nitroaniline proceeds with a rate constant that is significantly lower than that of o-nitroaniline and p-nitroaniline, but higher than 2-chloro-4-nitroaniline [1]. This places its reactivity in a specific, predictable range.

Reaction Kinetics Acylation Rate Constants

Synthetic Utility in Albendazole Production: Process Advantages Over Propylthiol Routes

Using 5-chloro-2-nitroaniline as a starting material for albendazole synthesis avoids the use of expensive and malodorous propylthiol and replaces high-risk hydrogenation reduction with a cheaper, safer alkali sulfide reduction [1].

Pharmaceutical Synthesis Albendazole Process Chemistry

Nonlinear Optical (NLO) Properties: Second Harmonic Generation Capability

5-Chloro-2-nitroaniline has been specifically identified and patented for use in devices generating coherent second harmonic light radiation [1]. Its crystal structure and molecular properties make it suitable for frequency doubling applications, while other isomers have not been reported for this specific use.

Nonlinear Optics Second Harmonic Generation Electro-Optic Devices

Optimal Application Scenarios for 5-Chloro-2-nitroaniline Based on Quantitative Evidence


Controlled Acylation in Multi-Step Pharmaceutical Synthesis

The moderated acylation kinetics of 5-chloro-2-nitroaniline (k = 0.0026 L·mol⁻¹·s⁻¹ at 50°C) [1] allow for more precise control in reactions where higher reactivity of o- or p-nitroaniline could lead to side products. This makes it a preferred intermediate for complex molecules like sorafenib analogues [2] and albendazole [3].

Process Safety and Energy Management in Scale-Up

The exothermic enthalpy of formation (ΔfHm°(cr) = -79.3 ± 1.7 kJ·mol⁻¹) [4] and lower volatility (p(298.15 K) = 0.19 Pa) [4] of 5-chloro-2-nitroaniline compared to its isomer 4-chloro-3-nitroaniline can inform safer handling and storage protocols, as well as energy balance calculations during process scale-up.

Nonlinear Optical Device Fabrication

5-Chloro-2-nitroaniline is uniquely suited for frequency doubling applications due to its demonstrated second harmonic generation properties [5]. Its specific crystal packing and electronic structure [6] enable efficient conversion of laser light, a feature not universally shared by other chloronitroaniline isomers.

Cost-Effective Albendazole Production

Employing 5-chloro-2-nitroaniline in albendazole synthesis circumvents the need for propylthiol and high-pressure hydrogenation, offering a safer and potentially more economical route [3]. This is particularly relevant for manufacturers seeking to optimize existing albendazole processes.

Technical Documentation Hub

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